TAS4464 -

TAS4464

Catalog Number: EVT-283487
CAS Number:
Molecular Formula: C21H23FN6O6S
Molecular Weight: 506.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAS4464, chemically known as 7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a novel and highly potent small molecule inhibitor of NEDD8-activating enzyme (NAE). [, , , , , , , , , , , , ] Developed by Taiho Pharmaceutical Co., Ltd., TAS4464 exhibits high selectivity for NAE compared to other E1 enzymes like ubiquitin-activating enzyme (UAE) and SUMO-activating enzyme (SAE). [, , , , ] This selectivity makes it a valuable tool in scientific research for investigating the roles of NAE and the NEDD8 conjugation pathway in various cellular processes and disease models.

Future Directions
  • Conducting in-depth research on the long-term effects and potential toxicity of TAS4464 is vital for its clinical development. []
  • Identifying predictive biomarkers of response to TAS4464 will facilitate personalized treatment strategies and improve clinical outcomes. []

Note: While TAS4464 has shown promise in preclinical studies, its safety and efficacy in humans are still under investigation in clinical trials. [] Further research is essential to translate these promising preclinical findings into effective and safe therapies for cancer patients.

Relevance: MLN4924 is a first-in-class NAE inhibitor and serves as a direct comparator to TAS4464 in many studies. [, , , , ] TAS4464 demonstrates superior potency, selectivity, and pharmacokinetic properties compared to MLN4924, leading to enhanced antitumor activity and a more favorable safety profile. [, ]

Doxorubicin (DXR)

Compound Description: Doxorubicin is an anthracycline antibiotic widely used as a chemotherapeutic agent for various cancers, including soft tissue sarcomas (STS). It exerts its anticancer effects through multiple mechanisms, including DNA intercalation, topoisomerase II inhibition, and free radical generation. []

Relevance: Doxorubicin serves as a standard chemotherapy comparator to TAS4464 in preclinical studies of STS. [] TAS4464 exhibits significantly higher potency than doxorubicin in inhibiting the growth of STS cell lines, suggesting its potential as a more effective treatment option. []

Pazopanib

Compound Description: Pazopanib is a multi-target tyrosine kinase inhibitor approved for treating advanced soft tissue sarcoma (STS) and advanced renal cell carcinoma. It inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit, thereby interfering with tumor angiogenesis and growth. []

Relevance: Pazopanib is a targeted therapy option for STS, and its efficacy is limited in some cases. [] TAS4464 demonstrated significant antitumor activity in a pazopanib-insensitive STS xenograft model, suggesting its potential to overcome resistance mechanisms and provide a therapeutic option for patients who do not benefit from pazopanib. []

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma (MM). It blocks the proteasome's chymotrypsin-like activity, leading to the accumulation of misfolded proteins and induction of apoptosis in MM cells. [, ]

Relevance: Bortezomib serves as a standard therapeutic agent for MM and a comparator to TAS4464 in preclinical studies. [, ] While both compounds demonstrate anti-MM activity, TAS4464 shows superior efficacy in inhibiting both canonical and non-canonical NF-κB pathways compared to bortezomib, which only affects the non-canonical pathway. [, ] Additionally, TAS4464 synergizes with bortezomib in inhibiting MM cell growth. []

Lenalidomide/Dexamethasone

Compound Description: Lenalidomide is an immunomodulatory drug, and dexamethasone is a corticosteroid, both are commonly used in combination for treating multiple myeloma (MM). Lenalidomide exhibits multiple mechanisms of action, including direct anti-MM effects, immunomodulation, and inhibition of angiogenesis. Dexamethasone induces apoptosis in MM cells and enhances the activity of lenalidomide. []

Relevance: The combination of lenalidomide and dexamethasone represents a standard treatment regimen for MM. [] TAS4464 demonstrates synergistic anti-tumor activity when combined with lenalidomide/dexamethasone, suggesting its potential for enhancing the efficacy of this established therapy in MM. []

Daratumumab

Compound Description: Daratumumab is a monoclonal antibody targeting CD38, a cell surface receptor highly expressed on multiple myeloma (MM) cells. It induces MM cell death through various mechanisms, including antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis induction. []

Relevance: Daratumumab is a targeted therapy option for MM, and its combination with other agents is being explored to improve treatment outcomes. [] TAS4464 synergistically enhances the antitumor activity of daratumumab, indicating its potential for combination therapy in MM. []

Elotuzumab

Compound Description: Elotuzumab is a monoclonal antibody targeting signaling lymphocytic activation molecule F7 (SLAMF7), a cell surface receptor expressed on multiple myeloma (MM) cells and natural killer (NK) cells. It primarily exerts its anti-MM activity through antibody-dependent cellular cytotoxicity (ADCC) mediated by NK cells. []

Relevance: Elotuzumab is another targeted therapy option for MM, and its combination with other agents is under investigation to enhance treatment efficacy. [] TAS4464 displays synergistic effects with elotuzumab in inhibiting MM cell growth, highlighting its potential for combination therapy in MM. []

Overview

TAS4464 is a novel small molecule that functions as a potent inhibitor of the NEDD8-activating enzyme, which plays a crucial role in the neddylation pathway. This pathway is essential for the regulation of cullin-RING ubiquitin ligases, which are involved in the ubiquitin-proteasome system responsible for protein degradation and cellular homeostasis. The inhibition of NEDD8-activating enzyme by TAS4464 leads to the accumulation of substrates that are normally degraded by these ligases, thereby exerting antitumor effects across various cancer types, including multiple myeloma and acute myeloid leukemia.

Source and Classification

TAS4464 was developed by Taiho Pharmaceutical Co., Ltd. as part of ongoing research into targeted cancer therapies. It is classified as a small molecule inhibitor specifically targeting the NEDD8-activating enzyme, distinguishing it from other E1 inhibitors like MLN4924, which has been previously studied for similar applications .

Synthesis Analysis

The synthesis of TAS4464 involves advanced organic chemistry techniques to ensure high purity and efficacy. The compound's structure was confirmed through techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, with purity levels exceeding 99% as measured by High-Performance Liquid Chromatography (HPLC) . The synthetic route is characterized by careful selection of reagents and conditions to optimize yield and minimize by-products.

Molecular Structure Analysis

The molecular structure of TAS4464 is critical to its function as an inhibitor. It features specific functional groups that facilitate its interaction with the NEDD8-activating enzyme. While detailed structural data is proprietary, studies indicate that TAS4464 forms adducts with NEDD8 during its inhibitory action, impacting the neddylation process within cells .

Chemical Reactions Analysis

TAS4464 primarily acts through competitive inhibition of the NEDD8-activating enzyme. This inhibition prevents the neddylation of cullin proteins, leading to the stabilization and accumulation of their substrates. The resultant biochemical reactions involve decreased levels of neddylated proteins such as cullin1 and UBC12, which are essential for the functioning of cullin-RING ubiquitin ligases . The compound's ability to induce apoptosis in cancer cells is linked to its modulation of various signaling pathways associated with cell survival and proliferation.

Mechanism of Action

The mechanism of action for TAS4464 involves several key processes:

  1. Inhibition of NEDD8 Activation: By inhibiting the NEDD8-activating enzyme, TAS4464 disrupts the neddylation pathway, leading to impaired function of cullin-RING ubiquitin ligases.
  2. Accumulation of Substrates: The inhibition results in the accumulation of substrates such as phospho-inhibitor of kappa B alpha and phospho-p100, which are normally targeted for degradation.
  3. Induction of Apoptosis: TAS4464 activates both intrinsic (caspase-9-mediated) and extrinsic (caspase-8-mediated) apoptotic pathways in cancer cells, promoting cell death through mechanisms involving pro-apoptotic factors like NOXA and anti-apoptotic factors like c-FLIP .
  4. Transcriptional Regulation: The compound modulates transcription factors such as c-Myc, influencing the expression levels of key apoptotic regulators .
Physical and Chemical Properties Analysis

While specific physical properties such as melting point or solubility are not extensively documented in available literature, TAS4464 has been noted for its stability in biological systems and prolonged target inhibition when administered intermittently in preclinical models . Its chemical properties include high specificity for the NEDD8-activating enzyme compared to other E1 enzymes.

Applications

TAS4464 has shown promising results in preclinical studies for various applications:

  • Cancer Therapy: Its primary application is in oncology, particularly for treating hematological malignancies like multiple myeloma and acute myeloid leukemia.
  • Research Tool: TAS4464 serves as a valuable tool in research settings to study the role of neddylation in cancer biology and therapeutic resistance mechanisms.
  • Potential Clinical Trials: Given its potent antitumor activity and favorable safety profile observed in animal models, TAS4464 is being evaluated for clinical trials aimed at assessing its efficacy in human subjects with advanced solid tumors .

Properties

Product Name

TAS4464

IUPAC Name

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine

Molecular Formula

C21H23FN6O6S

Molecular Weight

506.5 g/mol

InChI

InChI=1S/C21H23FN6O6S/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32)/t15-,17-,18-,21-/m1/s1

InChI Key

TZTRUHFXPVXWRD-QTQZEZTPSA-N

SMILES

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O

Solubility

Soluble in DMSO

Synonyms

TAS4464; TAS-4464; TAS 4464.

Canonical SMILES

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O

Isomeric SMILES

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CNS(=O)(=O)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.